(5-Bromo-3-nitropyridin-2-yl)methanol
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Overview
Description
(5-Bromo-3-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-nitropyridin-2-yl)methanol typically involves the bromination and nitration of pyridine derivatives followed by a reduction process. One common method includes the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, which is then nitrated to yield 5-bromo-3-nitro-2-methylpyridine. The final step involves the reduction of the nitro group to form the desired this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and nitration processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-nitropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Bromo-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-methoxypyridin-2-yl)methanol
- (5-Bromo-2-chloro-pyridin-3-yl)methanol
- (3-Fluoro-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol
Uniqueness
(5-Bromo-3-nitropyridin-2-yl)methanol is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C6H5BrN2O3 |
---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
(5-bromo-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-2,10H,3H2 |
InChI Key |
HVURMQFVXSVHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CO)Br |
Origin of Product |
United States |
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